L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt
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Overview
Description
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is a complex organic compound with a molecular formula of C19H18KNO5 This compound is a derivative of L-aspartic acid, which is a non-essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves multiple steps. One common method includes the protection of the amino group in L-aspartic acid, followed by the introduction of the phenylacetyl group. The esterification of the carboxyl group with benzyl alcohol results in the formation of the phenylmethyl ester. The final step involves the addition of potassium to form the monopotassium salt .
Industrial Production Methods
Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis often requires the use of protecting groups to prevent undesirable reactions. Enzymatic methods, on the other hand, utilize specific enzymes to catalyze the reactions, offering a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylacetyl and phenylmethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves its interaction with specific molecular targets. The phenylacetyl and phenylmethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid monopotassium salt
- N-Acetyl-L-aspartic acid
- L-Aspartic acid, N-acetyl-, 4-(phenylmethyl) ester
Uniqueness
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is unique due to the presence of both phenylacetyl and phenylmethyl ester groups.
Properties
CAS No. |
65277-71-6 |
---|---|
Molecular Formula |
C19H18KNO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
potassium;(2S)-4-oxo-2-[(2-phenylacetyl)amino]-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H19NO5.K/c21-17(11-14-7-3-1-4-8-14)20-16(19(23)24)12-18(22)25-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
InChI Key |
XUNYPQABESRNLS-NTISSMGPSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Origin of Product |
United States |
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